molecular formula C10H7F2N3O B13172584 (E)-5,8-Difluoro-N'-hydroxyisoquinoline-1-carboximidamide

(E)-5,8-Difluoro-N'-hydroxyisoquinoline-1-carboximidamide

Katalognummer: B13172584
Molekulargewicht: 223.18 g/mol
InChI-Schlüssel: ZZYGXUICAXVPGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-5,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide is a synthetic organic compound characterized by its unique structural features, including the presence of difluoro substituents and a hydroxyisoquinoline core

Vorbereitungsmethoden

The synthesis of (E)-5,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the isoquinoline core, followed by the introduction of fluorine atoms at specific positions. The final step involves the formation of the carboximidamide group through a series of condensation reactions. Industrial production methods may employ optimized reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature settings .

Analyse Chemischer Reaktionen

(E)-5,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Preliminary studies suggest its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties

Wirkmechanismus

The mechanism of action of (E)-5,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s difluoro substituents enhance its binding affinity to these targets, leading to the modulation of specific biochemical pathways. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation .

Vergleich Mit ähnlichen Verbindungen

(E)-5,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C10H7F2N3O

Molekulargewicht

223.18 g/mol

IUPAC-Name

5,8-difluoro-N'-hydroxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C10H7F2N3O/c11-6-1-2-7(12)8-5(6)3-4-14-9(8)10(13)15-16/h1-4,16H,(H2,13,15)

InChI-Schlüssel

ZZYGXUICAXVPGY-UHFFFAOYSA-N

Isomerische SMILES

C1=CC(=C2C(=C1F)C=CN=C2/C(=N\O)/N)F

Kanonische SMILES

C1=CC(=C2C(=C1F)C=CN=C2C(=NO)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.